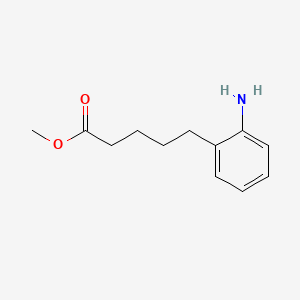![molecular formula C30H39N7O8S2-2 B11820194 N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(ジメチルアミノ)エチルメチルアミノ]-4-メトキシ-5-[[4-(1-メチルインドール-3-イル)ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エンアミド;メタンスルホン酸塩は、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、ジメチルアミノ、メトキシ、インドール部分など、複数の官能基を含む複雑な構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-[2-[2-(ジメチルアミノ)エチルメチルアミノ]-4-メトキシ-5-[[4-(1-メチルインドール-3-イル)ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エンアミド;メタンスルホン酸塩の合成には、容易に入手可能な前駆体から始まる複数の手順が含まれます。重要な手順には次のものがあります。
インドール部分の形成: これは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって達成できます。
ピリミジン環の付加: この手順には、インドール誘導体を適切なピリミジン前駆体と縮合させることが含まれます。
ジメチルアミノエチル基の導入: これは、通常、ジメチルアミノエチルクロリドを使用してアルキル化反応によって行われます。
メトキシ基の付加: これは、ヨウ化メチルまたは硫酸ジメチルを使用してメチル化反応によって導入できます。
最終的なカップリングとメタンスルホン酸塩の形成: 最終生成物は、中間体をプロプ-2-エンアミドとカップリングし、メタンスルホン酸を使用してメタンスルホン酸塩に変換することによって得られます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、収率と純度を最適化してより大きな規模で行われます。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
N-[2-[2-(ジメチルアミノ)エチルメチルアミノ]-4-メトキシ-5-[[4-(1-メチルインドール-3-イル)ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エンアミド;メタンスルホン酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体の形成をもたらします。
置換: この化合物は、特にジメチルアミノ基とメトキシ基で、ハロゲン化アルキルまたはアシルクロリドなどの試薬を使用して求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主要な生成物
酸化: 対応する酸化物とヒドロキシル誘導体。
還元: 還元されたアミンとアルコール。
置換: アルキル化またはアシル化された誘導体。
科学的研究の応用
N-[2-[2-(ジメチルアミノ)エチルメチルアミノ]-4-メトキシ-5-[[4-(1-メチルインドール-3-イル)ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エンアミド;メタンスルホン酸塩は、科学研究でさまざまな用途があります。
化学: 複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスの研究やイメージングのための蛍光プローブとして使用されます。
医学: 特定の分子標的と相互作用する能力のために、特にがん研究における潜在的な治療効果について調査されています。
工業: コーティングや接着剤を含む先端材料の開発に利用されています。
作用機序
この化合物は、酵素や受容体などの特定の分子標的との相互作用を通じてその効果を発揮します。作用機序には、これらの標的に結合し、その活性を調節し、それに続く細胞応答を誘導することが含まれます。関与する経路には、シグナル伝達、遺伝子発現、代謝調節が含まれます。
類似の化合物との比較
類似の化合物
- N-[2-(ジメチルアミノ)エチル]メタクリレート
- N,N-ジメチルアミノエチルメタクリレート
- N-[2-(ジメチルアミノ)エチル]-2-(メチルアミノ)アセトアミド
独自性
N-[2-[2-(ジメチルアミノ)エチルメチルアミノ]-4-メトキシ-5-[[4-(1-メチルインドール-3-イル)ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エンアミド;メタンスルホン酸塩は、独自の官能基の組み合わせにより際立っており、これにより、独特の化学反応性と生物活性を与えます。複数の分子標的と相互作用する能力により、さまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
- N-[2-(dimethylamino)ethyl]methacrylate
- N,N-dimethylaminoethyl methacrylate
- N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
Uniqueness
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C30H39N7O8S2-2 |
|---|---|
分子量 |
689.8 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)/p-2 |
InChIキー |
RPUCCTLBBCSFEX-UHFFFAOYSA-L |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)
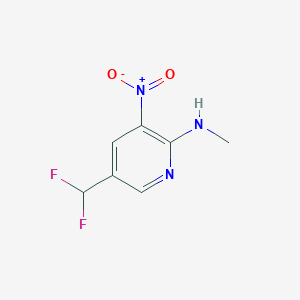
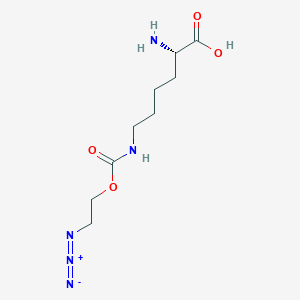


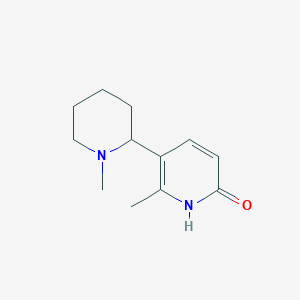

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)
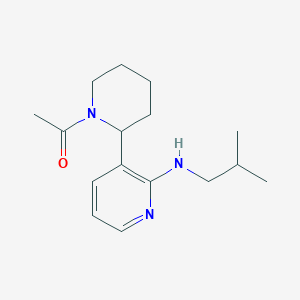

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
